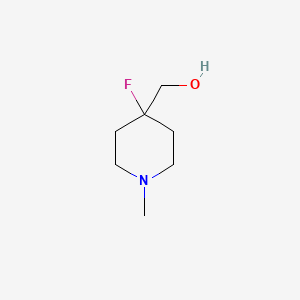

4-Fluoro-1-methyl-4-piperidinemethanol

Description

Properties

IUPAC Name |

(4-fluoro-1-methylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c1-9-4-2-7(8,6-10)3-5-9/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACQKYSISKMVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646926 | |

| Record name | (4-Fluoro-1-methylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-04-7 | |

| Record name | 4-Fluoro-1-methyl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-1-methylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol (CAS: 1000341-04-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for interacting with biological targets. The strategic incorporation of fluorine into such scaffolds has become a leading strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.

This guide focuses on 4-Fluoro-1-methyl-4-piperidinemethanol (CAS: 1000341-04-7), a specialized building block that combines the piperidine scaffold with a quaternary stereocenter containing both a fluorine atom and a hydroxymethyl group. This unique arrangement offers a three-dimensional exit vector for further chemical elaboration, making it a potentially valuable intermediate for creating novel chemical entities with precisely engineered properties. While detailed literature on this specific compound is sparse, this guide provides a comprehensive overview based on established chemical principles and analogous transformations, offering field-proven insights into its synthesis, properties, and potential applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are predicted based on its structure and data from analogous compounds, as experimental data is not widely published.

| Property | Value / Description | Source(s) |

| CAS Number | 1000341-04-7 | [1][2][3] |

| Molecular Formula | C₇H₁₄FNO | [1][3] |

| Molecular Weight | 147.19 g/mol | [1][2] |

| IUPAC Name | (4-Fluoro-1-methylpiperidin-4-yl)methanol | N/A |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. | N/A |

| Predicted pKa | The tertiary amine is expected to have a pKa in the range of 8.5-9.5. The presence of the electronegative fluorine atom at the 4-position will slightly decrease the basicity compared to its non-fluorinated analog, 1-methyl-4-piperidinemethanol. | [4] |

| Predicted Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated, though it may form salts in acidic aqueous solutions. | N/A |

Proposed Synthesis and Mechanistic Rationale

Currently, a validated, step-by-step synthesis for this compound is not publicly available in peer-reviewed literature. However, a robust and logical synthetic route can be proposed based on well-established transformations in organic chemistry. The following two-step pathway, starting from the commercially available 1-methyl-4-piperidone, represents a chemically sound and practical approach.

Workflow for Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Methyl-4-(hydroxymethyl)piperidin-4-ol (Tertiary Diol Intermediate)

The initial step involves the creation of the tertiary alcohol at the C4 position while simultaneously introducing the required hydroxymethyl group. A plausible method is a Grignard or organolithium-mediated addition to the ketone.

Experimental Protocol:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-methyl-4-piperidone (1.0 eq). Anhydrous tetrahydrofuran (THF) is added as the solvent.

-

Reagent Preparation: In a separate flask, a Grignard reagent such as methylmagnesium bromide (MeMgBr, ~1.1 eq) in THF is prepared, or a solution of n-butyllithium (n-BuLi) is used.

-

Reaction: The flask containing the piperidone is cooled to 0°C in an ice bath. The organometallic reagent is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Addition of Carbon Source: The reaction is then cooled back to 0°C, and paraformaldehyde (1.5 eq), previously dried under vacuum, is added portion-wise. This introduces the hydroxymethyl group.

-

Work-up and Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is stirred for 30 minutes.

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product, 1-methyl-4-(hydroxymethyl)piperidin-4-ol, can be purified by column chromatography on silica gel.

Causality and Rationale:

-

The use of a strong organometallic reagent like a Grignard or organolithium is necessary to perform a nucleophilic attack on the carbonyl carbon of the piperidone.

-

Paraformaldehyde serves as an anhydrous source of formaldehyde for the subsequent reaction to form the primary alcohol.

-

A careful aqueous quench is critical to protonate the resulting alkoxides and to neutralize any remaining reactive organometallic species.

Step 2: Deoxyfluorination of the Tertiary Alcohol

The construction of a tertiary C-F bond is often challenging due to competing elimination reactions. Modern deoxyfluorination reagents are designed to minimize these side reactions.[5][6]

Experimental Protocol:

-

Reactor Setup: A dry, inert-atmosphere flask (e.g., made of polyethylene or Teflon, as DAST can etch glass) is charged with the intermediate diol, 1-methyl-4-(hydroxymethyl)piperidin-4-ol (1.0 eq), and dissolved in anhydrous dichloromethane (DCM).

-

Fluorination: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.1-1.5 eq) in DCM is added dropwise.

-

Reaction Monitoring: The reaction is stirred at -78°C for one hour and then allowed to slowly warm to room temperature overnight. Progress is monitored by TLC or ¹⁹F NMR.

-

Work-up and Quenching: The reaction is cooled back to 0°C and very carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and releases gas.

-

Extraction and Purification: The layers are separated, and the aqueous phase is extracted twice more with DCM. The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The final product, this compound, is purified by flash column chromatography.

Causality and Rationale:

-

DAST and its analogs are effective for the dehydroxylative fluorination of tertiary alcohols.[7] The reaction proceeds via an intermediate alkoxy-sulfur difluoride, which is then displaced by fluoride in an Sₙ2 or Sₙ1-like mechanism.

-

The low reaction temperature (-78°C) is crucial to control the reactivity of the fluorinating agent and to suppress the formation of elimination byproducts (alkenes).

-

The primary alcohol is expected to be less reactive towards DAST under these conditions compared to the tertiary alcohol, allowing for selective fluorination. However, protection of the primary alcohol (e.g., as a silyl ether) prior to this step could be employed to guarantee selectivity if needed.

Predicted Spectroscopic Data

While experimental spectra are not available, the key features can be predicted to aid in characterization.

| Spectrum | Predicted Key Features |

| ¹H NMR | - N-CH₃: A singlet around 2.2-2.5 ppm. - Piperidine Ring Protons (CH₂): Complex multiplets between 1.5-3.0 ppm. Protons on carbons adjacent to the fluorine (C3 and C5) would likely show coupling to fluorine (²JH-F or ³JH-F). - CH₂OH: A doublet around 3.5-3.8 ppm, showing coupling to the fluorine atom (³JH-F). The OH proton would appear as a broad singlet. |

| ¹³C NMR | - C4 (C-F bond): A doublet with a large one-bond C-F coupling constant (¹JC-F) in the range of 80-100 ppm. - CH₂OH: A doublet with a smaller two-bond C-F coupling constant (²JC-F) around 65-70 ppm. - Piperidine Ring Carbons: Signals between 25-60 ppm. Carbons at C3 and C5 will show two-bond C-F coupling. - N-CH₃: A singlet around 45 ppm. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons, would be observed. |

| Mass Spec (EI) | M⁺: A molecular ion peak at m/z = 147. Fragmentation: Expect loss of H₂O (m/z = 129), loss of CH₂OH (m/z = 116), and fragmentation of the piperidine ring. |

Applications in Research and Drug Development

This compound is a valuable building block for introducing a fluorinated quaternary center into lead compounds. Its utility stems from several key areas:

-

Scaffold Decoration and Vectorial Elaboration: The primary alcohol serves as a handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, converted to an amine, or used in ether or ester linkages to explore the surrounding chemical space of a target protein. The fluorine atom locks the stereochemistry at C4 and provides a defined vector for the hydroxymethyl group.

-

Modulation of Physicochemical Properties: The introduction of the fluoro-hydroxymethyl motif can fine-tune key drug-like properties. The fluorine atom can lower the pKa of the piperidine nitrogen, potentially reducing off-target effects related to basicity, such as hERG channel affinity.[4] It also increases metabolic stability by blocking a potential site of oxidation.

-

Fragment-Based Drug Discovery (FBDD): As a small, three-dimensional fragment, this compound is well-suited for FBDD screening campaigns. Its defined structure and functional handles can provide high-quality starting points for developing more potent and selective inhibitors.

Conclusion

This compound represents a sophisticated chemical tool for medicinal chemists and drug discovery professionals. Although not widely characterized in public literature, its synthesis is feasible through established chemical methods. By providing a fluorinated, three-dimensional anchor point with a functional handle for further elaboration, it offers a powerful strategy for optimizing lead compounds and exploring new chemical space. The insights provided in this guide, from its proposed synthesis to its potential applications, are intended to empower researchers to leverage this and similar fluorinated building blocks in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-methyl-4-piperidone | 1445-73-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to the Structure Elucidation of (4-Fluoro-1-methylpiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated aliphatic heterocycles, such as (4-Fluoro-1-methylpiperidin-4-yl)methanol, are increasingly important building blocks in medicinal chemistry due to the unique pharmacological properties conferred by the fluorine atom. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the unambiguous structure elucidation of this compound. We delve into the principles and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (COSY, HSQC). By synthesizing data from these orthogonal methods, we establish a self-validating workflow for confirming the molecular structure with the highest degree of confidence.

Introduction and Strategic Overview

(4-Fluoro-1-methylpiperidin-4-yl)methanol is a small molecule featuring a piperidine core, a common scaffold in pharmaceuticals.[1] The presence of a fluorine atom at the C4 position, which also bears a hydroxymethyl group, introduces specific stereoelectronic properties that can influence metabolic stability, lipophilicity, and binding affinity. Therefore, unequivocal confirmation of its constitution—the precise arrangement of atoms and bonds—is a critical prerequisite for its use in any research or development context.

A multi-faceted analytical approach is mandatory for robust structure elucidation.[2] No single technique can provide all the necessary information. This guide employs an integrated strategy, leveraging the strengths of several spectroscopic methods to build a cohesive and definitive structural proof.

The overall workflow for this elucidation is as follows:

Caption: Integrated workflow for structure elucidation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for (4-Fluoro-1-methylpiperidin-4-yl)methanol.

References

A Technical Guide to the Synthesis of Key Precursors for 4-Fluoro-1-methyl-4-piperidinemethanol

Abstract

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2] The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs, making fluorinated piperidines highly valuable building blocks for drug discovery.[3] This guide provides an in-depth technical overview of a robust and logical synthetic pathway for preparing precursors to 4-Fluoro-1-methyl-4-piperidinemethanol, a molecule featuring a challenging quaternary stereocenter containing both a fluorine atom and a hydroxymethyl group. We will dissect the strategic decisions behind the chosen synthetic route, focusing on the synthesis and functionalization of the key starting material, 1-methyl-4-piperidone, through a multi-step sequence involving organometallic addition, deoxyfluorination, and reduction.

Strategic Retrosynthetic Analysis

The primary challenge in synthesizing this compound lies in the construction of the C4-quaternary center. A logical retrosynthetic approach simplifies this complex target into more manageable precursors, highlighting 1-methyl-4-piperidone as an ideal and commercially available starting point.

The proposed disconnection strategy is as follows:

-

The target alcohol (1 ) can be obtained by the reduction of a corresponding ester precursor (2 ). This is a reliable and high-yielding transformation.

-

The fluoro-ester (2 ) can be synthesized from its corresponding tertiary alcohol (3 ) via a deoxyfluorination reaction. This step is critical for installing the fluorine atom.

-

The tertiary hydroxy-ester (3 ) is accessible through the reaction of a ketone, 1-methyl-4-piperidone (4 ), with an organometallic acetate enolate equivalent.

This pathway is strategically sound because it utilizes the electrophilic carbonyl of 1-methyl-4-piperidone as a handle for constructing the carbon framework before tackling the more challenging fluorination step.

References

An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-1-methyl-4-piperidinemethanol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom into small molecules can significantly modulate their physicochemical and pharmacological properties, making this compound a valuable building block for novel therapeutics.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a piperidine ring N-methylated and substituted at the 4-position with both a fluorine atom and a hydroxymethyl group.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C7H14FNO | [1][2] |

| Molecular Weight | 147.19 g/mol | [1][2] |

| CAS Number | 1000341-04-7 | [1][2] |

| MDL Number | MFCD09880180 | [2] |

| Canonical SMILES | CN1CCC(F)(CO)CC1 | [3] |

Structural Representation

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

While specific, detailed published syntheses for this compound are not widely available in peer-reviewed literature, a plausible synthetic route can be devised based on established organofluorine chemistry and the synthesis of analogous compounds. The following proposed synthesis starts from the commercially available 1-methylpiperidin-4-one.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

-

To a stirred suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), add a solution of ethyl bromoacetate.

-

Heat the mixture to initiate the reaction.

-

Once the reaction is initiated, add a solution of 1-methylpiperidin-4-one in anhydrous THF dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue stirring at reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Rationale: The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from ketones. This approach creates the necessary carbon framework and the tertiary alcohol that will be subsequently fluorinated.

Step 2: Synthesis of Ethyl 2-(4-fluoro-1-methylpiperidin-4-yl)acetate

-

Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) and cool the solution in an ice bath.

-

Slowly add a solution of a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Rationale: DAST is a common reagent for deoxofluorination, converting hydroxyl groups to fluorine atoms. This step is critical for introducing the fluorine atom at the C4 position.

Step 3: Synthesis of this compound

-

To a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C, add a solution of the fluorinated ester from Step 2 in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the mixture to 0 °C and quench sequentially by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functionality to the primary alcohol without affecting the newly introduced fluorine atom. This mirrors the synthesis of the non-fluorinated analog, 1-methyl-4-piperidinemethanol.[4]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a fluorine atom can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The 4-fluoro-4-(hydroxymethyl)piperidine scaffold is therefore a valuable motif in drug design.

-

Metabolic Blocking: The fluorine atom can act as a metabolic shield, preventing oxidative metabolism at the C4 position of the piperidine ring, which can lead to improved pharmacokinetic profiles.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can affect the molecule's ionization state at physiological pH, influencing its absorption, distribution, and target engagement.

-

Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the piperidine ring, which may lead to enhanced binding to biological targets.

While specific drugs containing the this compound moiety are not prominently documented, the related 4-fluoropiperidine core is a key component in a variety of biologically active compounds, including those targeting the central nervous system.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The spectrum would be expected to show signals for the N-methyl group, the diastereotopic protons of the piperidine ring, and the methylene protons of the hydroxymethyl group. The protons on the carbons adjacent to the fluorine-bearing carbon would likely exhibit coupling to the ¹⁹F nucleus.

-

¹³C NMR: The spectrum would show the characteristic signals for the piperidine ring carbons, the N-methyl carbon, and the hydroxymethyl carbon. The carbon atom bonded to fluorine would appear as a doublet due to C-F coupling.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (147.19 g/mol ).

Safety and Handling

As with any research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a fluorinated quaternary center and a primary alcohol offers multiple avenues for chemical elaboration. The strategic introduction of fluorine provides a powerful tool for fine-tuning the pharmacological properties of lead compounds, making this and related fluorinated piperidines important scaffolds in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. 1000341-04-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. americanelements.com [americanelements.com]

- 3. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 4. 1-Methyl-4-piperidinemethanol | 20691-89-8 [chemicalbook.com]

The Enigmatic Role of 4-Fluoro-1-methyl-4-piperidinemethanol in Medicinal Chemistry: A Structural Motif in Search of a Narrative

Despite the established significance of fluorinated piperidine scaffolds in modern drug discovery, a comprehensive profile of 4-Fluoro-1-methyl-4-piperidinemethanol remains conspicuously absent from the public scientific record. This in-depth analysis confronts this knowledge gap, exploring the theoretical potential of this unique building block through the lens of established medicinal chemistry principles while highlighting the current lack of specific data for this particular molecule.

The Strategic Advantage of Fluorination and the Piperidine Core

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals targeting the central nervous system (CNS) and other therapeutic areas. Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, crucial for optimal interaction with biological targets.

The introduction of a fluorine atom, particularly at the 4-position of the piperidine ring, can impart several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of oxidative metabolism, prolonging the half-life of a drug molecule.

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen. This reduction in basicity can enhance membrane permeability and oral bioavailability, as a greater fraction of the molecule exists in a neutral state at physiological pH.

-

Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation for improved target engagement.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

Postulated Synthesis and Physicochemical Properties

While a specific, validated synthetic protocol for this compound is not documented in the available literature, its synthesis can be logically inferred from established organofluorine chemistry and methods for piperidine functionalization. A plausible synthetic route could involve the fluorination of a suitable precursor, such as a 4-hydroxy or 4-keto piperidine derivative, followed by the introduction of the hydroxymethyl group.

Hypothetical Synthetic Pathway:

Caption: A plausible, though unconfirmed, synthetic route to the target molecule.

The physicochemical properties of this compound can be predicted based on its structure. The presence of the polar hydroxyl and fluorine groups would likely confer a degree of water solubility, while the piperidine ring provides a lipophilic character.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 147.19 g/mol | Based on the chemical formula C₇H₁₄FNO. |

| LogP | Likely to be low to moderate | Balance between the lipophilic piperidine ring and the polar hydroxyl and fluorine groups. |

| pKa | Expected to be lower than non-fluorinated analogs | The electron-withdrawing effect of the fluorine atom will decrease the basicity of the piperidine nitrogen. |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Important for interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | Important for interactions with biological targets. |

Potential Applications in Drug Discovery: An Uncharted Territory

Given the absence of specific pharmacological data, the potential roles of this compound in medicinal chemistry are entirely theoretical. It is most likely envisioned as a building block or scaffold for the synthesis of more complex drug candidates. The combination of the fluorinated piperidine core and the reactive hydroxymethyl group offers several avenues for further chemical elaboration.

The hydroxymethyl group can serve as a handle for the attachment of various other functionalities through reactions such as etherification, esterification, or conversion to an amine. This would allow for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential Therapeutic Areas for Derivatives:

Based on the prevalence of the fluorinated piperidine motif in known bioactive molecules, derivatives of this compound could potentially be investigated for activity in:

-

Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold attractive for developing drugs targeting CNS receptors and enzymes.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated heterocyclic moieties.

-

Infectious Diseases: The piperidine scaffold is found in a number of antibacterial and antiviral agents.

Illustrative Workflow for Utilizing the Building Block:

Caption: A conceptual workflow for the application of the scaffold in drug discovery.

Conclusion: A Call for Further Investigation

This compound represents a fascinating yet underexplored molecule in the landscape of medicinal chemistry. While its structural components suggest significant potential as a valuable building block for the development of novel therapeutics, the current lack of published data on its synthesis, properties, and biological activity renders any discussion of its role speculative. This guide serves to highlight this knowledge gap and to encourage further research into this promising, yet enigmatic, chemical entity. The elucidation of its synthetic accessibility and a deeper understanding of its physicochemical properties are critical first steps towards unlocking its potential in the design of next-generation pharmaceuticals.

Potential Therapeutic Targets for 4-Fluoro-1-methyl-4-piperidinemethanol Analogs: An In-depth Technical Guide

Foreword: The Strategic Imperative for Novel CNS Therapeutics

The relentless pursuit of novel chemical entities with therapeutic potential in central nervous system (CNS) disorders is a cornerstone of modern medicinal chemistry. The piperidine scaffold is a privileged structure, ubiquitous in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a multitude of biological targets.[1][2] The strategic introduction of fluorine into this scaffold has emerged as a powerful tool to modulate basicity, metabolic stability, and target engagement, often leading to enhanced therapeutic profiles.[1][3] This guide focuses on the therapeutic potential of a specific subclass: 4-Fluoro-1-methyl-4-piperidinemethanol and its analogs. We will dissect the rationale for prioritizing specific therapeutic targets and provide a comprehensive roadmap for their experimental validation.

Deconstructing the Pharmacophore: An Analysis of this compound

The therapeutic potential of any molecule is intrinsically linked to its structure. The this compound scaffold possesses several key features that inform our target selection strategy:

-

The Piperidine Core: This saturated N-heterocycle provides a three-dimensional framework that is well-suited for presentation of pharmacophoric elements into the binding pockets of various receptors and transporters.[2][4]

-

N-Methylation: The methyl group on the piperidine nitrogen is a common feature in many CNS-active compounds. It influences the compound's basicity and can play a crucial role in interactions with target proteins.

-

4-Hydroxymethyl Group: This polar substituent can participate in hydrogen bonding interactions within a binding site, potentially enhancing affinity and selectivity.

-

4-Fluoro Group: The introduction of a fluorine atom at the 4-position is a critical modification. Fluorine's high electronegativity can significantly alter the pKa of the piperidine nitrogen, which can have a profound impact on target binding and selectivity.[1] Furthermore, the C-F bond can enhance metabolic stability.[3]

Prioritizing a Landscape of Potential Therapeutic Targets

Based on a comprehensive review of the literature concerning fluorinated piperidine derivatives and related structures, we have identified a high-priority list of potential therapeutic targets. The following sections will delve into the rationale for each target class and outline a strategic approach for validation.

Monoamine Transporters: The Dopamine (DAT) and Serotonin (SERT) Transporters

Rationale for Prioritization: The dopamine and serotonin transporters are critical regulators of neurotransmission and are well-established targets for a range of CNS disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5][6][7] Numerous piperidine-based compounds have been developed as high-affinity ligands for these transporters.[5][7][8] The presence of a 4-fluoro-benzyl group in some high-affinity DAT ligands suggests that the fluorinated piperidine core of our lead compound could be a key interacting moiety.[5] Similarly, derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have demonstrated high affinity for SERT.[6]

Experimental Validation Workflow:

Caption: Workflow for validating DAT and SERT as targets.

Sigma Receptors (σ1 and σ2): Enigmatic Targets with Broad Therapeutic Promise

Rationale for Prioritization: Sigma receptors are unique membrane-bound proteins implicated in a wide range of CNS pathologies, including neurodegenerative diseases, pain, and addiction.[9][10] The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[9][10][11][12] Notably, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been identified as selective sigma-1 receptor ligands.[9] Given the structural similarities, it is plausible that this compound analogs could exhibit affinity for these receptors.

Experimental Validation Workflow:

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. iris.unict.it [iris.unict.it]

Methodological & Application

Application Notes and Protocols for the Chromatographic Purification of 4-Fluoro-1-methyl-4-piperidinemethanol

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic pharmaceutical intermediates.

Abstract

This document provides a detailed guide to the chromatographic purification of 4-Fluoro-1-methyl-4-piperidinemethanol, a key fluorinated piperidine derivative of interest in pharmaceutical research.[1][2] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability and binding affinity, but also presenting unique purification challenges.[3] This guide outlines tailored strategies employing Reverse-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC) to achieve high purity of the target compound. We will delve into the mechanistic basis for each technique's suitability, provide step-by-step protocols, and offer data-driven insights for method optimization and troubleshooting.

Introduction: The Purification Challenge of a Polar, Fluorinated Amine

This compound (MW: 147.19 g/mol , Formula: C₇H₁₄FNO) is a polar, basic compound.[4] Its structure, featuring a tertiary amine (a potential basic center), a hydroxyl group, and an electronegative fluorine atom, results in high polarity. Such characteristics can make purification by traditional normal-phase chromatography on silica gel challenging due to strong, often irreversible, adsorption. Conversely, in standard reverse-phase chromatography, highly polar compounds may exhibit poor retention, eluting with or near the solvent front.[5]

The strategic selection of a chromatographic technique is therefore paramount to developing a robust and efficient purification workflow. This guide will explore three powerful approaches to address these challenges.

Strategic Approach to Purification Method Selection

The choice of chromatographic mode is dictated by the physicochemical properties of this compound and the desired scale of purification. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

Caption: Method selection workflow for the purification of this compound.

Reverse-Phase HPLC (RP-HPLC) Protocol

While challenging for highly polar compounds, RP-HPLC can be effectively optimized for the purification of this compound. The key is to enhance retention and improve peak shape. The use of a mobile phase with a low pH will protonate the tertiary amine, increasing its polarity but potentially improving its interaction with end-capped silica phases and reducing peak tailing.

Rationale for Method Parameters

-

Stationary Phase: A C18 stationary phase is a versatile starting point.[6][7] For increased retention of polar compounds, a column with a high surface area and dense bonding is recommended.

-

Mobile Phase: A mixture of water and acetonitrile or methanol is standard.[8] The addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial for protonating the basic piperidine nitrogen. This minimizes silanol interactions and results in sharper peaks.

-

Gradient Elution: A gradient from high aqueous to high organic content will be necessary to elute the compound while separating it from less polar impurities.

Experimental Protocol

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Crude this compound dissolved in Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

-

Sample Injection: Inject the dissolved crude product onto the column.

-

Gradient Elution: Run the gradient as detailed in the table below.

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the main peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Gradient Profile and Expected Outcome

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 95 | 5 | 20 |

| 2 | 95 | 5 | 20 |

| 20 | 50 | 50 | 20 |

| 22 | 5 | 95 | 20 |

| 25 | 5 | 95 | 20 |

| 26 | 95 | 5 | 20 |

| 30 | 95 | 5 | 20 |

Expected Outcome: The target compound is expected to elute as a sharp, symmetrical peak. Purity should exceed 98% as determined by analytical HPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

HILIC is an excellent alternative to RP-HPLC for the purification of highly polar compounds.[2][9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent.[10] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[2]

Rationale for Method Parameters

-

Stationary Phase: A bare silica or an amino-propyl bonded phase is a good starting point for HILIC separations of basic compounds.[9]

-

Mobile Phase: Acetonitrile is the most common weak solvent, and water is the strong solvent.[5] The addition of a buffer, such as ammonium formate or ammonium acetate, is essential for controlling the pH and ionic strength, which significantly impacts retention and peak shape.[9]

Experimental Protocol

Instrumentation and Materials:

-

Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Silica or Amino-propyl HILIC column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

-

Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

-

Crude this compound dissolved in Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes to ensure the formation of the aqueous layer.

-

Sample Injection: Inject the dissolved crude product.

-

Gradient Elution: Apply a gradient from high organic to a higher aqueous concentration.

-

Fraction Collection: Collect fractions based on the detector signal.

-

Purity Analysis and Isolation: Follow the same procedure as for RP-HPLC.

Data Presentation: HILIC Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 100 | 0 | 20 |

| 2 | 100 | 0 | 20 |

| 20 | 50 | 50 | 20 |

| 22 | 0 | 100 | 20 |

| 25 | 0 | 100 | 20 |

| 26 | 100 | 0 | 20 |

| 30 | 100 | 0 | 20 |

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Purification

SFC has emerged as a powerful technique for the purification of pharmaceutical compounds, particularly for chiral separations.[11] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase component.[12] SFC offers several advantages, including faster separations, reduced solvent consumption, and lower environmental impact.[13] For a molecule like this compound, which may exist as enantiomers if a chiral center is present or introduced during synthesis, SFC is an ideal choice for enantiomeric separation.

Rationale for Method Parameters

-

Mobile Phase: Supercritical CO₂ modified with a polar organic solvent (co-solvent) such as methanol.[12] For basic compounds, the addition of a small amount of a basic additive like diethylamine (DEA) or isopropylamine is often necessary to improve peak shape and recovery.

-

Stationary Phase: For achiral separations, a variety of polar stationary phases can be used. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[11]

Experimental Protocol (Chiral Separation Example)

Instrumentation and Materials:

-

Preparative SFC system with a UV detector and back-pressure regulator

-

Chiral stationary phase column (e.g., cellulose or amylose-based)

-

Mobile Phase A: Supercritical CO₂

-

Mobile Phase B: Methanol with 0.2% Diethylamine

-

Crude this compound dissolved in methanol

Procedure:

-

System Equilibration: Equilibrate the column with the initial mobile phase composition.

-

Sample Injection: Inject the sample solution.

-

Elution: Run an isocratic or gradient elution as determined during method development.

-

Fraction Collection: Collect fractions corresponding to the separated enantiomers.

-

Purity and Enantiomeric Excess (ee) Analysis: Analyze the collected fractions by analytical chiral SFC or HPLC to determine purity and ee.

-

Product Isolation: Evaporate the co-solvent from the collected fractions.

Data Presentation: Typical SFC Conditions

| Parameter | Value |

| Column | Chiralpak IA (or similar) |

| Mobile Phase | 70:30 CO₂:(Methanol + 0.2% DEA) |

| Flow Rate | 50 g/min |

| Back Pressure | 120 bar |

| Temperature | 35 °C |

Troubleshooting and Optimization

The following diagram outlines a logical approach to troubleshooting common issues encountered during the purification of this compound.

Caption: Troubleshooting guide for common purification issues.

Conclusion

The successful purification of this compound requires a thoughtful approach to chromatographic method development. By understanding the physicochemical properties of this polar, fluorinated amine, researchers can select and optimize from a range of powerful techniques, including modified Reverse-Phase HPLC, HILIC, and SFC. The protocols and strategies outlined in this guide provide a robust framework for achieving high purity, enabling the advancement of research and development in the pharmaceutical industry.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selekt.biotage.com [selekt.biotage.com]

- 8. researchgate.net [researchgate.net]

- 9. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. ualberta.ca [ualberta.ca]

- 13. Page loading... [guidechem.com]

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 4-Fluoro-1-methyl-4-piperidinemethanol

Abstract

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Fluoro-1-methyl-4-piperidinemethanol and its process-related impurities and degradation products. Due to the analyte's lack of a significant UV chromophore, a pre-column derivatization strategy with a suitable UV-active agent is employed. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability studies in a pharmaceutical development setting.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable and sensitive analytical method for its purity assessment is essential.

This application note addresses the analytical challenge posed by the structure of this compound, which, like many piperidine derivatives, lacks a native chromophore, precluding direct UV detection at typical HPLC wavelengths.[1][2] To overcome this, a pre-column derivatization method using a UV-active tagging agent is implemented. This approach enhances the detectability of the analyte and allows for sensitive quantification.

The developed HPLC method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.[3][4] This is achieved through forced degradation studies, where the drug substance is subjected to various stress conditions as recommended by ICH guidelines.[5][6] The method validation is performed in alignment with ICH Q2(R1) to demonstrate its suitability for its intended purpose.[7][8][9]

Experimental

Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Derivatizing Reagent: 4-Nitrobenzoyl chloride

-

Sodium Bicarbonate

-

Hydrochloric Acid

-

Phosphoric Acid

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector is used.

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Rationale for Condition Selection:

-

Column: A C18 column is a versatile and robust choice for reversed-phase chromatography, suitable for separating a wide range of small molecules.[10][11]

-

Mobile Phase: A phosphate buffer provides good pH control for reproducible chromatography of basic compounds like piperidines. Acetonitrile is a common organic modifier offering good peak shape and resolution.

-

Gradient Elution: A gradient program is employed to ensure the elution of both the derivatized analyte and any potential impurities with varying polarities within a reasonable runtime.

-

Detection Wavelength: The derivatizing agent, 4-nitrobenzoyl chloride, introduces a nitrobenzene chromophore, which has a strong absorbance at approximately 254 nm.

Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

3.1.2. Working Standard and Sample Solution (0.1 mg/mL)

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Dilute to volume with the 50:50 acetonitrile/water mixture.

Pre-column Derivatization Protocol

-

To 100 µL of the working standard or sample solution in a suitable vial, add 200 µL of 100 mM sodium bicarbonate buffer (pH ~8.5).

-

Add 200 µL of a 10 mg/mL solution of 4-nitrobenzoyl chloride in acetonitrile.

-

Vortex the mixture for 1 minute.

-

Incubate the mixture at 50 °C for 30 minutes in a water bath or heating block.

-

After incubation, cool the mixture to room temperature.

-

Add 100 µL of 1 M hydrochloric acid to quench the reaction.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Caption: Workflow for the pre-column derivatization of this compound.

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (diluent prepared with the derivatization procedure).

-

Inject the derivatized working standard solution five times to check for system suitability.

-

Inject the derivatized sample solutions.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[7][8][12]

System Suitability

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6][13] The reference standard was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours.

-

Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation studies should show that the main peak is well-resolved from any degradation product peaks, demonstrating the method's specificity.

Caption: Logical relationship of forced degradation studies for method specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of at least five concentrations of the derivatized standard. The peak area versus concentration data was plotted, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

Precision

-

Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.

The relative standard deviation (RSD) of the results was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Table 3: Summary of Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Repeatability (%RSD) | ≤ 2.0% |

| Intermediate Precision (%RSD) | ≤ 2.0% |

| LOD | Reportable |

| LOQ | Reportable |

Conclusion

The developed RP-HPLC method with pre-column derivatization is a sensitive, specific, accurate, and precise method for the purity determination of this compound. The successful validation and forced degradation studies demonstrate its stability-indicating nature, making it suitable for routine quality control analysis and stability monitoring of the drug substance in a regulated environment. The adherence to pharmacopeial and ICH guidelines ensures the reliability and robustness of the analytical procedure.[7][10][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 9. starodub.nl [starodub.nl]

- 10. usp.org [usp.org]

- 11. <621> CHROMATOGRAPHY [drugfuture.com]

- 12. database.ich.org [database.ich.org]

- 13. pharmtech.com [pharmtech.com]

- 14. agilent.com [agilent.com]

- 15. Chromatography [usp.org]

Application Note: Comprehensive NMR Spectroscopic Analysis of (4-Fluoro-1-methylpiperidin-4-yl)methanol

Introduction

(4-Fluoro-1-methylpiperidin-4-yl)methanol is a key building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. The introduction of a fluorine atom and a hydroxymethyl group at the C4 position of the 1-methylpiperidine scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Given these critical roles, unambiguous structural elucidation and conformational analysis are paramount.

This application note provides a detailed guide to the comprehensive NMR spectroscopic characterization of (4-Fluoro-1-methylpiperidin-4-yl)methanol. We will explore a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. The causality behind experimental choices will be explained, and self-validating protocols will be presented to ensure scientific rigor and trustworthiness.

Molecular Structure and NMR-Active Nuclei

The structure of (4-Fluoro-1-methylpiperidin-4-yl)methanol contains three NMR-active nuclei of interest: ¹H, ¹³C, and ¹⁹F. Each provides unique and complementary information for a complete structural assignment.

Part 1: 1D NMR Spectroscopy - The Foundation of Structural Elucidation

One-dimensional NMR spectroscopy is the initial and most fundamental step in characterizing the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their through-bond connectivity via spin-spin coupling.

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of (4-Fluoro-1-methylpiperidin-4-yl)methanol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄). The choice of solvent is critical; for this polar molecule, Methanol-d₄ is an excellent choice due to its high dissolving power for polar compounds.[1][2][3][4][5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the piperidine ring protons, and the hydroxymethyl protons. The presence of the fluorine atom will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

| N-CH₃ | 2.2 - 2.5 | s | - |

| H-2ax, H-6ax | 2.5 - 2.8 | m | |

| H-2eq, H-6eq | 2.8 - 3.1 | m | |

| H-3ax, H-5ax | 1.7 - 2.0 | m | |

| H-3eq, H-5eq | 2.0 - 2.3 | m | |

| CH₂OH | 3.6 - 3.9 | d | JHF ≈ 2-3 Hz |

| OH | Variable | br s | - |

Note: Axial (ax) and equatorial (eq) assignments are based on the expected chair conformation of the piperidine ring. These assignments will be confirmed with 2D NMR.

¹³C NMR and DEPT Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon.[6][7][8][9][10]

Protocol: ¹³C and DEPT-135 Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled ¹³C experiment and DEPT-135 pulse sequence.

-

Spectral Width: 0-100 ppm.

-

Number of Scans: 512-2048 scans.

-

Relaxation Delay (d1): 2 seconds.

-

Expected ¹³C and DEPT-135 NMR Data

The ¹³C spectrum will show signals for each unique carbon. The C4 carbon directly attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant. The DEPT-135 spectrum will show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons will be absent in the DEPT spectrum.[6][7][8][9][10]

| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 Phase | Coupling Constants (J, Hz) |

| N-CH₃ | ~45 | Positive | |

| C-2, C-6 | ~60 | Negative | |

| C-3, C-5 | ~35 | Negative | |

| C-4 | 90-95 | Absent | ¹JCF ≈ 170-190 Hz |

| CH₂OH | ~65 | Negative | ²JCF ≈ 20-25 Hz |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[11][12][13][14]

Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample.

-

Instrumentation: NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide range should be initially set (e.g., -50 to -250 ppm) and then narrowed.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Expected ¹⁹F NMR Data

A single resonance is expected for the fluorine atom. The chemical shift will be indicative of an aliphatic fluorine. In a proton-coupled ¹⁹F spectrum, this signal will be split by neighboring protons, primarily the hydroxymethyl protons and the protons on C3 and C5.

| Fluorine Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H-coupled) |

| C4-F | -130 to -150 | Multiplet |

Part 2: 2D NMR Spectroscopy - Unraveling the Connectivity and Spatial Arrangement

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16][17][18][19] This is crucial for tracing the proton connectivity within the piperidine ring.

Protocol: COSY Acquisition

-

Sample Preparation: Use the same sample.

-

Pulse Sequence: Standard COSY-90 or DQF-COSY.

-

Acquisition Parameters:

-

Spectral Width: Same as the ¹H spectrum in both dimensions.

-

Number of Increments: 256-512 in the indirect dimension (t₁).

-

Number of Scans: 4-8 per increment.

-

Diagram: COSY Experimental Workflow

Caption: Workflow for a 2D COSY NMR experiment.

Expected COSY Correlations

-

Cross-peaks between H-2/H-6 and H-3/H-5, confirming their vicinal relationship.

-

Correlations between the axial and equatorial protons on the same carbon (geminal coupling), if they are not chemically equivalent.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[20][21][22][23][24] This is the most reliable method for assigning the protonated carbons.

Protocol: HSQC Acquisition

-

Sample Preparation: Use the same sample.

-

Pulse Sequence: Standard HSQC with gradient selection.

-

Acquisition Parameters:

-

¹H Spectral Width: Same as the ¹H spectrum.

-

¹³C Spectral Width: Same as the ¹³C spectrum.

-

Number of Increments: 128-256 in the indirect dimension (t₁).

-

Number of Scans: 8-16 per increment.

-

Expected HSQC Correlations

Each proton signal (except the OH proton) will show a correlation to its directly bonded carbon signal. This allows for the direct assignment of the ¹³C signals for N-CH₃, C-2/6, C-3/5, and the CH₂OH group based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four).[20][25][26][27][28] This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments.

Protocol: HMBC Acquisition

-

Sample Preparation: Use the same sample.

-

Pulse Sequence: Standard HMBC with gradient selection.

-

Acquisition Parameters:

-

¹H Spectral Width: Same as the ¹H spectrum.

-

¹³C Spectral Width: Same as the ¹³C spectrum.

-

Number of Increments: 256-512 in the indirect dimension (t₁).

-

Number of Scans: 16-32 per increment.

-

Expected Key HMBC Correlations

-

The N-CH₃ protons will show correlations to C-2 and C-6.

-

The CH₂OH protons will show correlations to the quaternary carbon C4.

-

Protons on C-3 and C-5 will show correlations to C-4.

-

Protons on C-2 and C-6 will show correlations to C-4.

Diagram: Key HMBC Correlations

References

- 1. youtube.com [youtube.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 5. m.youtube.com [m.youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. biophysics.org [biophysics.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nmr.ceitec.cz [nmr.ceitec.cz]

- 17. nmr.oxinst.com [nmr.oxinst.com]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. Review: Recent Advances in Small Molecule NMR: Improved HSQC and HSQMBC Experiments | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 22. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 25. nmr.ceitec.cz [nmr.ceitec.cz]

- 26. youtube.com [youtube.com]

- 27. nmrwiki.org [nmrwiki.org]

- 28. m.youtube.com [m.youtube.com]

Derivatization of 4-Fluoro-1-methyl-4-piperidinemethanol for bioassays

Application Note & Protocol

Topic: Strategic Derivatization of 4-Fluoro-1-methyl-4-piperidinemethanol for Advanced Bioassay Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The fluorinated piperidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to confer desirable pharmacokinetic and physicochemical properties to bioactive molecules.[1][2] this compound is a versatile building block that combines the structural benefits of the piperidine ring with a strategically placed fluorine atom and a reactive primary alcohol. The fluorine atom can induce a specific conformational preference and block metabolic oxidation, while the primary alcohol serves as a key handle for chemical modification.[3][4] This document provides a detailed guide for the derivatization of this compound to generate functional probes for a variety of bioassays. We present three distinct, field-proven protocols for introducing fluorescent reporters, affinity tags, and surface immobilization linkers. The underlying chemical principles, step-by-step methodologies, and rationale for experimental choices are discussed to empower researchers to adapt these strategies for their specific drug discovery and chemical biology workflows.

Introduction: The Strategic Value of this compound

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs.[1][5] Its incorporation into molecular design is driven by its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and provide a rigid, three-dimensional structure that can be tailored for optimal target engagement.[5] The strategic introduction of fluorine further enhances its utility by modulating basicity (pKa), improving metabolic stability, and influencing binding affinity through favorable electrostatic interactions.[1][3]

This compound (herein Compound 1 ) is a building block of significant interest. Its key features include:

-

A Tertiary Amine (N-methyl): Confers basicity, allowing for salt formation to improve solubility and providing a potential interaction point in biological systems.

-

A Quaternary Fluorinated Carbon: The fluorine atom at the C4 position is metabolically stable and can enforce a specific ring conformation, which is critical for designing selective ligands.[3][4]

-

A Primary Alcohol (-CH₂OH): This functional group is the primary site for derivatization. It is sterically accessible and participates in a wide range of reliable chemical transformations, such as esterification, etherification, and urethane formation.

Derivatization of Compound 1 is essential for its use in bioassays, transforming it from a simple building block into a sophisticated chemical tool for target identification, validation, and quantitative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000341-04-7 | [6][7] |

| Molecular Formula | C₇H₁₄FNO | [7] |

| Molecular Weight | 147.19 g/mol | [7] |

| Appearance | Colorless to yellow liquid | [8] |

| Reactive Handle | Primary Alcohol (-CH₂OH) | N/A |

Core Derivatization Strategies and Protocols

The choice of derivatization strategy is dictated by the intended bioassay. Here, we detail three robust protocols to generate probes for fluorescence-based assays, affinity-capture experiments, and surface-based interaction analysis.

Diagram 1: Derivatization Workflow

Caption: Overview of derivatization strategies for Compound 1.

Protocol 1: Fluorescent Labeling via Esterification for Homogeneous Assays

Principle: This protocol utilizes a carbodiimide-mediated esterification to couple a carboxylic acid-containing fluorophore to the primary alcohol of Compound 1 . The resulting ester is suitable for assays like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET), where the probe's rotational motion or proximity to an acceptor is measured.

Causality: We select 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent because its byproduct is water-soluble, facilitating simple purification. 4-Dimethylaminopyridine (DMAP) is included as a nucleophilic catalyst to accelerate the reaction, which is crucial for the efficient acylation of alcohols.

Materials:

-

This compound (Compound 1 )

-

BODIPY™ FL Carboxylic Acid, Succinimidyl Ester

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Compound 1 (1.0 eq.), BODIPY FL Carboxylic Acid (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, using a gradient of methanol in DCM (e.g., 0-5%) to elute the fluorescently labeled product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Biotinylation via Ether Synthesis for Affinity-Based Applications

Principle: This protocol creates a highly stable ether linkage between Compound 1 and a biotin moiety. Biotinylated probes are invaluable for affinity-capture ("pull-down") experiments and solid-phase assays like ELISA or Western blotting.

Causality: The Williamson ether synthesis is employed for its reliability in forming robust ether bonds. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form a reactive alkoxide. A PEG linker is incorporated into the biotin reagent to enhance water solubility and extend the biotin tag away from the ligand, minimizing steric hindrance during binding to streptavidin.

Materials:

-

This compound (Compound 1 )

-

EZ-Link™ Amine-PEG₂-Biotin or a similar bromo- or tosyl-activated biotin-PEG reagent

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Deionized Water

Step-by-Step Methodology:

-

Alkoxide Formation: To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.5 eq.) in anhydrous THF. Cool to 0 °C. Add a solution of Compound 1 (1.0 eq.) in anhydrous THF dropwise.

-